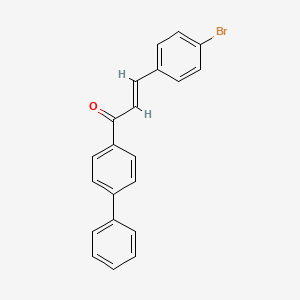

(2E)-3-(4-溴苯基)-1-(4-苯基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

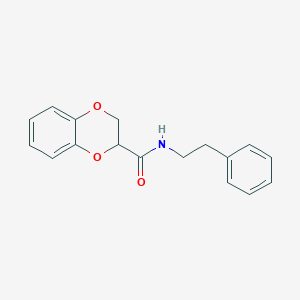

The compound (2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities and applications in nonlinear optics. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound contains a bromine atom on one aromatic ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related chalcone derivatives involves a Claisen-Schmidt condensation reaction, which typically requires an acetophenone and an aldehyde as starting materials. In the case of the compound synthesized in paper , 4-bromoacetophenone and N,N-dimethyl benzaldehyde were reacted in ethanol with sodium hydroxide as a base to yield the target molecule. This reaction is a common method for synthesizing chalcones and can be adapted to introduce various substituents on the aromatic rings.

Molecular Structure Analysis

The molecular structure of chalcone derivatives can be elucidated using spectroscopic techniques and computational methods. In paper , the structure was investigated using FT-IR, FT-Raman, and NMR spectroscopy, complemented by density functional theory (DFT) calculations. These methods provide information on the vibrational frequencies, chemical shifts, and overall geometry of the molecule. The molecular structure of a similar compound was determined by single-crystal X-ray diffraction in paper , which is a definitive technique for establishing the three-dimensional arrangement of atoms within a crystal.

Chemical Reactions Analysis

Chalcone derivatives can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. The presence of the bromine atom in the compound can make it a precursor for further chemical modifications, such as Suzuki coupling reactions. The reactivity of the molecule can be assessed using quantum-molecular descriptors like Fukui functions, as mentioned in paper , which help predict the sites of chemical reactivity within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and optical activity. In paper , the nonlinear optical features and thermodynamic properties of the compound were outlined theoretically, indicating potential applications in optical materials. Paper assessed the degradation properties through bond dissociation energies and molecular dynamics simulations, providing insights into the stability of the compound in different environments.

Both papers and contribute to the comprehensive analysis of chalcone derivatives with bromophenyl groups, offering valuable information on their synthesis, structure, reactivity, and properties. These studies can be used as a basis for further research into the applications and modifications of such compounds.

科学研究应用

有机化学中的合成与应用

溴苯衍生物和苯丙酮酮通常作为合成各种药物、农药和有机材料的关键中间体。例如,与溴苯衍生物相关的化合物2-氟-4-溴联苯的实用合成突显了为制药制造中使用的化合物开发高效合成途径,如非甾体抗炎药(Qiu et al., 2009)。这项研究强调了为具有溴苯基团的化合物开发成本效益高且可扩展的合成方法的重要性,这些方法可能适用于合成“(2E)-3-(4-溴苯基)-1-(4-苯基苯基)丙-2-烯-1-酮”。

环境影响与毒理学

溴苯化合物的环境影响和毒理学是研究的关键领域,考虑到它们的广泛使用和潜在的环境持久性。对2,4,6-三溴苯酚等化合物的研究侧重于它们的存在、环境命运和毒性,强调了对这些化合物的环境和健康影响进行持续监测和评估的必要性(Koch & Sures, 2018)。这样的研究强调了理解溴化有机化合物的环境和健康影响的更广泛背景,包括那些结构与“(2E)-3-(4-溴苯基)-1-(4-苯基苯基)丙-2-烯-1-酮”相关的化合物。

材料科学中的潜在应用

溴苯衍生物还被用于材料科学中的应用,例如开发新型溴化阻燃剂。对室内空气、灰尘、消费品和食品中新型溴化阻燃剂的研究强调了溴苯化合物在增强防火安全性的同时考虑其环境和健康特性的相关性(Zuiderveen et al., 2020)。这一研究领域可能为“(2E)-3-(4-溴苯基)-1-(4-苯基苯基)丙-2-烯-1-酮”提供潜在的材料科学应用,特别是在设计具有改进安全性和性能特性的新材料方面。

属性

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLDAIILCAVPJC-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)

![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)

![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)